An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzonitrile: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3-Difluoro-4-methoxybenzonitrile (CAS No. 256417-12-6), a key fluorinated building block in modern organic synthesis. This document delves into its chemical properties, logical synthesis strategies, and its emerging role in the development of complex molecules for the pharmaceutical and agrochemical industries.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
2,3-Difluoro-4-methoxybenzonitrile is a polysubstituted aromatic compound featuring a strategic arrangement of functional groups: two vicinal fluorine atoms, a methoxy group, and a nitrile moiety. This unique combination imparts specific electronic and steric properties, making it a valuable intermediate for introducing fluorinated motifs into larger, more complex molecules.[1] The presence of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, properties of critical interest in drug discovery. The nitrile group serves as a versatile synthetic handle, readily convertible to amines, carboxylic acids, or various heterocyclic systems.
Physicochemical Properties and Safety Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 256417-12-6 | |
| Molecular Formula | C₈H₅F₂NO | |
| Molecular Weight | 169.13 g/mol | |
| Appearance | Off-white to pale yellow crystalline powder | Vendor Data |
| Melting Point | 82 °C | |
| SMILES | COC1=C(C(=C(C=C1)C#N)F)F | [2] |
| InChIKey | WCUIDHSEDJPJKI-UHFFFAOYSA-N | [2] |
Safety and Handling: 2,3-Difluoro-4-methoxybenzonitrile is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements: H302, H311, H315, H319, H332[3]
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Caption: A plausible two-step synthesis of 2,3-Difluoro-4-methoxybenzonitrile.
Step 1: Nucleophilic Aromatic Substitution (SNAr) to form 2,3-Difluoro-4-hydroxybenzonitrile
The synthesis would likely commence with 2,3,4-trifluorobenzonitrile. The fluorine atom at the 4-position is the most activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the nitrile group and the adjacent fluorine atoms.
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Causality: The rate of SNAr on polyfluoroaromatics is dictated by the stability of the intermediate Meisenheimer complex. Attack at the 4-position allows for delocalization of the negative charge onto the electron-withdrawing nitrile group, making it the most favorable site for nucleophilic attack.
Step 2: Williamson Ether Synthesis
The resulting 2,3-difluoro-4-hydroxybenzonitrile can then be methylated to afford the final product. The Williamson ether synthesis is a classic and reliable method for this transformation.
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Causality: The phenolic proton is acidic and can be readily deprotonated by a mild base like potassium carbonate to form a phenoxide. This nucleophilic phenoxide then displaces a halide (e.g., iodide) from an electrophilic methyl source like methyl iodide in an SN2 reaction.
Detailed Experimental Protocol (Proposed)
The following protocol is a predictive model based on standard laboratory procedures for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2,3-Difluoro-4-hydroxybenzonitrile from 2,3,4-Trifluorobenzonitrile
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Reaction Setup: To a solution of 2,3,4-trifluorobenzonitrile (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydroxide (1.1 eq) or sodium methoxide (1.1 eq).
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Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the phenolic product. Filter the solid, wash with cold water, and dry under vacuum to yield crude 2,3-difluoro-4-hydroxybenzonitrile.
Step 2: Synthesis of 2,3-Difluoro-4-methoxybenzonitrile
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Reaction Setup: In a round-bottom flask, dissolve the crude 2,3-difluoro-4-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as acetone or acetonitrile. Add a mild base, such as potassium carbonate (2.0-3.0 eq), followed by the methylating agent, methyl iodide (1.2-1.5 eq).
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Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) until the starting material is consumed, as indicated by TLC.
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Work-up and Isolation: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure 2,3-Difluoro-4-methoxybenzonitrile.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Data |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C≡N (nitrile) stretching, C-O-C (ether) stretching, C-F (fluoroaromatic) stretching, and aromatic C-H and C=C vibrations. |
| ¹H NMR (CDCl₃, ppm) | Expected signals for the methoxy group protons (singlet, ~3.9-4.1 ppm) and two aromatic protons (doublets or multiplets, with coupling to fluorine). |
| ¹³C NMR (CDCl₃, ppm) | Expected signals for the nitrile carbon, the methoxy carbon, and the eight aromatic carbons, with characteristic C-F coupling constants. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 169, with a fragmentation pattern corresponding to the loss of functional groups. Predicted [M+H]⁺ at 170.04120.[2] |
Note: While a specific experimental NMR or mass spectrum is not publicly available, the expected data is based on established principles of spectroscopy for analogous structures.
Reactivity and Applications in Drug Development
2,3-Difluoro-4-methoxybenzonitrile is a valuable building block due to the distinct reactivity of its functional groups.
Caption: Key reactive sites and potential transformations of 2,3-Difluoro-4-methoxybenzonitrile.
The primary utility of this compound lies in its role as a precursor in multi-step syntheses. While specific examples directly citing 2,3-Difluoro-4-methoxybenzonitrile in the synthesis of named drug candidates are not prevalent in publicly accessible literature, its structural motifs are found in various biologically active molecules, particularly kinase inhibitors. The difluoro-methoxy-phenyl moiety is a common feature in scaffolds designed to interact with ATP-binding sites of kinases.
Potential Therapeutic Areas:
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Oncology: As a building block for inhibitors of various kinases implicated in cancer cell proliferation and survival.
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Inflammatory Diseases: In the synthesis of modulators of inflammatory signaling pathways.
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Agrochemicals: As a precursor for novel herbicides and fungicides, where the fluorinated pattern can enhance efficacy and metabolic stability.
Conclusion
2,3-Difluoro-4-methoxybenzonitrile is a strategically important chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with a logical and scalable synthetic route, make it an attractive building block for introducing a difluoro-methoxyphenyl nitrile moiety into complex target molecules. The versatility of the nitrile group and the unique electronic properties imparted by the fluorine atoms ensure its continued relevance in the design and synthesis of next-generation pharmaceuticals and agrochemicals. Further research into its applications is warranted and expected to yield novel compounds with significant biological and material properties.
